

Physicochemical Properties of Pemetrexed Disodium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pemetrexed Disodium*

Cat. No.: *B1139285*

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This technical guide provides an in-depth overview of the core physicochemical properties of **Pemetrexed Disodium**, a multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.^{[1][2][3][4]} This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical and Physical Properties

Pemetrexed is an antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication.^[3] It is administered as the disodium salt, which exists in various hydrated forms, most commonly as the heptahydrate or hemipentahydrate. Doses are typically expressed in terms of the pemetrexed base.

The fundamental chemical and physical characteristics of **Pemetrexed Disodium** are summarized in the table below.

Property	Value	Source
IUPAC Name	disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentane dioate	
Molecular Formula	C ₂₀ H ₁₉ N ₅ Na ₂ O ₆ (Anhydrous) C ₂₀ H ₃₃ N ₅ Na ₂ O ₁₃ (Heptahydrate)	
Molecular Weight	471.37 g/mol (Anhydrous) 597.48 g/mol (Heptahydrate)	
Appearance	White to almost white or light yellow/green-yellow solid/powder	
Melting Point	>300°C (decomposes) 254-258°C (decomposes)	
pKa	3.6 and 4.4 (for the two carboxylic acid moieties)	

Solubility Profile

The solubility of **Pemetrexed Disodium** is a critical factor for its formulation as an intravenous solution. It is soluble in aqueous solutions, and its solubility can be influenced by the solvent and the need for sonication.

Solvent	Solubility	Source
Water (H2O)	30 mg/mL	
Phosphate-Buffered Saline (PBS)	50 mg/mL (requires ultrasonic)	
Saline	100 mg/mL (requires ultrasonic)	

Stability Profile

Pemetrexed Disodium's stability is dependent on storage conditions, including temperature, light exposure, and the container material. Reconstituted solutions have defined stability periods to ensure safety and efficacy.

Condition	Stability	Findings	Source
Reconstituted Solution	24 hours at 2°C to 8°C or at 25°C	Licensed product information states chemical and physical stability for this period.	
In Polypropylene Syringes	2 days at room temperature; 31 days refrigerated	Reconstituted with 0.9% sodium chloride to 25 mg/mL.	
In PVC Bags (Frozen)	Chemically stable for 90 days at -20°C	Microparticulates may form, possibly due to the PVC container; freezing is not recommended.	
In Viaflo Infusion Bags	21 days at 2-8°C (protected from light)	Shelf life is limited by the increase in related substance levels.	
Aqueous Solution	Stability increases as drug concentration increases from 12.5 to 50 mg/mL. A pH below 6 causes significant degradation.	Stabilizers like sodium sulfite and N-acetylcysteine can prevent color change and chemical degradation.	

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of pharmaceutical compounds like **Pemetrexed Disodium**.

A. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

- Preparation: An excess amount of **Pemetrexed Disodium** solid is added to a known volume of the solvent (e.g., water, PBS) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
- Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.
- Quantification: The concentration of **Pemetrexed Disodium** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

B. pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the ionization constants (pKa) of a substance.

- Sample Preparation: A precise amount of **Pemetrexed Disodium** is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values are determined from the inflection points of this curve, often corresponding to the pH at half-neutralization points.

C. Stability-Indicating HPLC Assay

A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time and to detect the formation of degradation products.

- **Method Development:** An HPLC method is developed to separate **Pemetrexed Disodium** from its potential degradation products and impurities. This involves optimizing the mobile phase, stationary phase (column), flow rate, and detection wavelength.
- **Forced Degradation Studies:** The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.
- **Stability Study Execution:** **Pemetrexed Disodium** solutions, prepared under various conditions (e.g., different concentrations, containers), are stored at specified temperatures and humidity levels.
- **Sample Analysis:** At predetermined time intervals, samples are withdrawn and analyzed using the validated HPLC method. The concentration of **Pemetrexed Disodium** and the levels of any related substances are measured.
- **Shelf-Life Determination:** The data are analyzed to determine the rate of degradation, and a shelf life is assigned based on the time it takes for the concentration to fall below a specified limit (e.g., 95% of the initial concentration).

Mechanism of Action and Signaling Pathways

Pemetrexed exerts its anticancer effects by inhibiting multiple folate-dependent enzymes crucial for the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

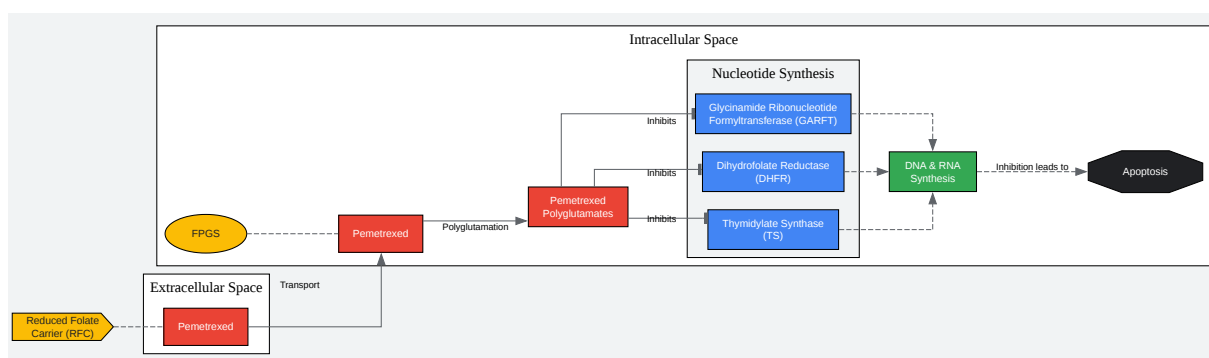
Core Mechanism of Action

Pemetrexed is transported into cells via the reduced folate carrier (RFC) and other folate transport systems. Inside the cell, it is converted by the enzyme folypolyglutamate synthetase (FPGS) into polyglutamated forms. These polyglutamated metabolites are more potent inhibitors and are retained within the cell for a longer duration, enhancing the drug's action. The primary targets are:

- Thymidylate Synthase (TS)
- Dihydrofolate Reductase (DHFR)

- Glycinamide Ribonucleotide Formyltransferase (GARFT)

Inhibition of these enzymes leads to the depletion of nucleotide precursors, resulting in the arrest of DNA synthesis and ultimately, apoptotic cell death.

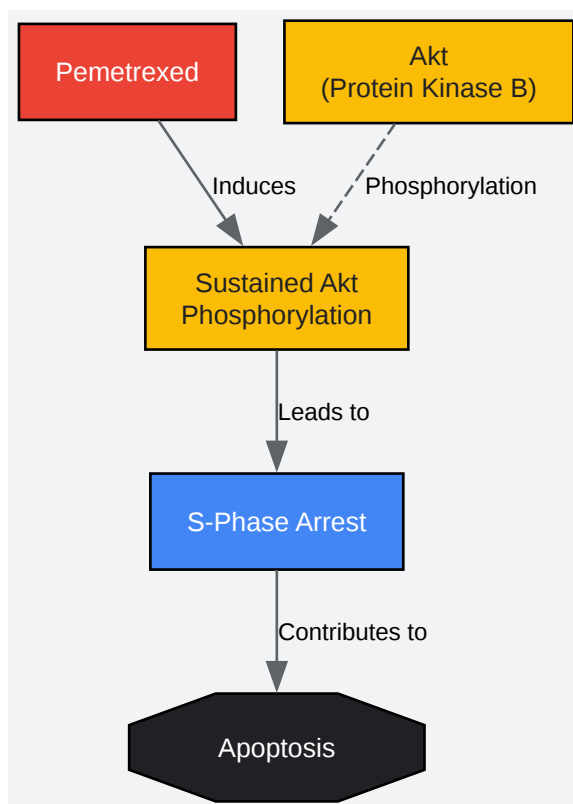


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Caption: Mechanism of action of **Pemetrexed Disodium**.

Involvement of the Akt Signaling Pathway

Recent studies have shown that pemetrexed can also induce S-phase arrest and apoptosis through the deregulation of the Akt signaling pathway. Pemetrexed treatment has been observed to lead to a sustained phosphorylation and nuclear accumulation of Akt, which plays a role in cell survival and cell cycle progression. This suggests that the antitumor effects of pemetrexed may involve both p53-dependent and p53-independent pathways.



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Caption: Pemetrexed's influence on the Akt signaling pathway.

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